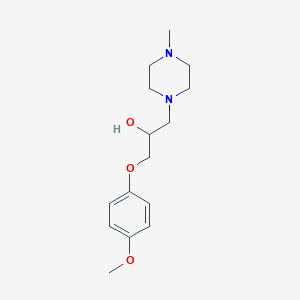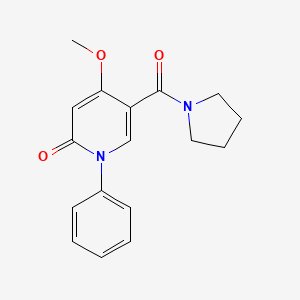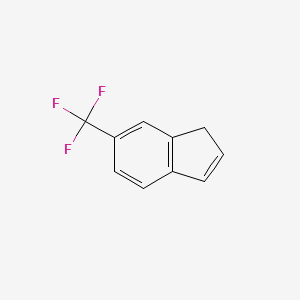
6-(trifluorométhyl)-1H-indène
Vue d'ensemble
Description
6-(Trifluoromethyl)-1H-indene is an organic compound characterized by the presence of a trifluoromethyl group attached to the indene structure The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is attached to
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and solubility.
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, some compounds with this group have been found to target phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For instance, some compounds have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . They are often involved in various biochemical reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
Result of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the degradation of some trifluoromethyl-containing compounds occurs mainly under anaerobic conditions, as observed in poorly drained soils when there is subsequent rainfall .
Analyse Biochimique
Biochemical Properties
The trifluoromethyl group in 6-(trifluoromethyl)-1H-indene plays a significant role in its biochemical reactions. It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, 6-(trifluoromethyl)-1H-indene-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds
Cellular Effects
Compounds with a trifluoromethyl group have been found to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The trifluoromethyl group is known to participate in various binding interactions with biomolecules . It can also influence enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1H-indene typically involves the introduction of the trifluoromethyl group into the indene structure. One common method is the trifluoromethylation of indene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst. The reaction conditions often include the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-1H-indene may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1H-indene is unique due to its indene structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDIEALUPJKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
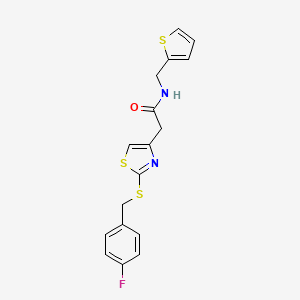
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
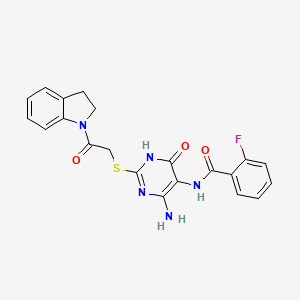
![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)
![6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448645.png)
![1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2448646.png)
